molecular formula C8H9NO2 B021215 Methyl 6-methylnicotinate CAS No. 5470-70-2

Methyl 6-methylnicotinate

Cat. No. B021215
CAS RN: 5470-70-2
M. Wt: 151.16 g/mol
InChI Key: VYPPZXZHYDSBSJ-UHFFFAOYSA-N
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Patent
US05821241

Procedure details

A solution of 6-methyl nicotinic acid, 2-1 (5 g, 36.5 mmol) in 100 ml of anhydrous methanol was placed in a 250 ml three neck flask equipped with a dropping funnel vertical condenser and CaCl2 drying tube. The reaction solution was cooled to -15° in an ice acetone bath and SOCl2 (5 ml, 69.1 mmol) was added dropwise. The solution was then heated at reflux for 3 h then cooled and the solvent removed at reduced pressure. The resulting white solid was treated with 60 ml of saturated NaHCO3 and extracted into CH2Cl2 (3×50 ml). The pooled extracts were dryed (Na2SO4 ), filtered and evaporated at reduced pressure. The resulting oil crystallized on standing giving 2-2 as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-1
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.O=S(Cl)Cl.[CH3:15]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([O:8][CH3:15])=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=O)O)C=C1
Step Two
Name
2-1
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel vertical condenser and CaCl2 drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to -15° in an ice acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
ADDITION
Type
ADDITION
Details
The resulting white solid was treated with 60 ml of saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted into CH2Cl2 (3×50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil crystallized

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.